2,5-dichloro-3-(chlorosulfonyl)benzoic acid
Description
Contextualization within Halogenated Aromatic Carboxylic Acid Derivatives
Halogenated aromatic carboxylic acids are a broad category of compounds that serve as fundamental building blocks in chemical synthesis. nih.gov The presence of halogen atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity. These compounds are often synthesized through methods like the oxidation of corresponding alkyl groups on a halogenated benzene (B151609) derivative or through halodecarboxylation reactions, which can yield regioisomers not easily accessible by direct aromatic halogenation. nih.govacs.org
The carboxylic acid group itself can undergo a variety of transformations, including conversion to acyl chlorides, esters, and amides. wikipedia.org In the context of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid, the two chlorine atoms and the carboxylic acid group are relatively stable, allowing the highly reactive chlorosulfonyl group to be the primary site of synthetic modification.
General Reactivity of Chlorosulfonyl Moieties in Organic Synthesis
The chlorosulfonyl (-SO₂Cl) group is a powerful and versatile functional group in organic chemistry, prized for its high reactivity. This reactivity stems from the strong electrophilicity of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. arxada.com This makes the sulfur atom highly susceptible to nucleophilic attack.
The chlorosulfonyl group readily reacts with a wide range of nucleophiles, making it a key functional group for introducing the sulfonyl (-SO₂) or sulfamoyl (-SO₂NH-) moiety into various molecules. arxada.comtandfonline.com Common reactions include:
Reaction with amines to form sulfonamides.
Reaction with alcohols to form sulfonate esters.
Reaction with water (hydrolysis) to form the corresponding sulfonic acid.
This reactivity is a defining characteristic of compounds like this compound, where the chlorosulfonyl group serves as a reactive handle for constructing more complex molecular architectures. tandfonline.com The isocyanate portion of chlorosulfonyl isocyanate (CSI) is generally considered more reactive than the chlorosulfonyl group, but the fundamental susceptibility of the sulfur atom to nucleophilic substitution remains a core feature. tcichemicals.com
Table 1: Reactivity of the Chlorosulfonyl Group
| Nucleophile | Reagent Type | Product |
|---|---|---|
| R-NH₂ | Primary Amine | R-NHSO₂- |
| R-OH | Alcohol | R-OSO₂- |
| H₂O | Water | HOSO₂- |
| R-SH | Thiol | R-SSO₂- |
Overview of Research Trajectories for Substituted Benzoic Acid Chlorosulfonyl Intermediates
Research involving substituted benzoic acid chlorosulfonyl intermediates is largely driven by their application in the synthesis of pharmacologically active compounds and other functional materials. A primary research trajectory involves using these compounds as key intermediates for producing sulfonamide derivatives. semanticscholar.org
For instance, the related compound 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is a critical precursor in the synthesis of diuretics like furosemide (B1674285). The synthesis involves the reaction of the chlorosulfonyl group with an amine (ammonolysis) to form a sulfamoyl group (-SO₂NH₂). google.compatsnap.com Similarly, 4-(chlorosulfonyl)benzoic acid is utilized in the preparation of polymer-bound catalysts and adenosine (B11128) derivatives with potential therapeutic applications. lookchem.comsigmaaldrich.com
The strategic placement of substituents on the benzoic acid ring allows for the fine-tuning of the properties of the final products. The research, therefore, focuses on developing efficient synthetic routes to these intermediates and exploring their reactions to build libraries of complex molecules for biological screening and materials science applications. semanticscholar.orgnih.gov
Table 2: Properties of Selected Chlorosulfonyl Benzoic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
|---|---|---|---|
| 2,3-dichloro-5-(chlorosulfonyl)benzoic acid | 53552-95-7 | C₇H₃Cl₃O₄S | Not Available |
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | C₇H₅ClO₄S | 128-130 |
| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | C₇H₅ClO₄S | 233-235 |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNJWLBNOOVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichloro 3 Chlorosulfonyl Benzoic Acid
Identification of Precursor Compounds and Starting Materials
The synthesis of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid is predicated on the selection of an appropriate starting material that contains the core dichlorinated benzoic acid structure.
The primary and essential precursor for the synthesis of this compound is 2,5-dichlorobenzoic acid. nih.govsigmaaldrich.com This compound serves as the key synthon because it possesses the required arrangement of a benzoic acid scaffold substituted with chlorine atoms at the C-2 and C-5 positions. This specific substitution pattern is crucial for directing the subsequent chlorosulfonation to the desired C-3 position. 2,5-Dichlorobenzoic acid is a known chemical entity, appearing as a white powder or needles, and is used in various organic syntheses. nih.gov The entire carbon and substituent framework of the final product, apart from the incoming chlorosulfonyl group, is provided by this starting material.
Electrophilic Aromatic Chlorosulfonation Reactions
The principal transformation in this synthesis is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. This class of reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
The direct chlorosulfonation of 2,5-dichlorobenzoic acid is achieved using chlorosulfonic acid (ClSO₃H). The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The electrophile in this reaction is believed to be sulfur trioxide (SO₃), which is present in chlorosulfonic acid, or a related protonated species.
The mechanism involves three key steps:
Generation of the Electrophile: Chlorosulfonic acid acts as the source of the potent electrophile required to attack the electron-rich aromatic ring.
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the 2,5-dichlorobenzoic acid ring acts as a nucleophile, attacking the electrophile. This attack temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Deprotonation and Restoration of Aromaticity: A weak base, such as the chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the new substituent. This step restores the aromatic π-system and yields the final product, this compound.
The position of the incoming chlorosulfonyl group is determined by the directing effects of the substituents already present on the benzoic acid ring: the carboxyl group (-COOH) at C-1 and the two chlorine atoms (-Cl) at C-2 and C-5.
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta position (C-3).
Chlorine Atoms (-Cl): Chlorine is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance. The chlorine at C-2 directs to positions C-4 and C-6, while the chlorine at C-5 directs to C-4 and C-6.
The ultimate regiochemical outcome is a result of the interplay of these effects. The available positions for substitution are C-3, C-4, and C-6. The formation of the 3-substituted isomer is primarily dictated by the powerful meta-directing influence of the carboxylic acid group. Substitution at the C-3 position is meta to the -COOH group, which is electronically favored. The other positions are either ortho (C-6) or para (C-4) to the deactivating carboxyl group, making them less favorable for electrophilic attack. Therefore, the regioselectivity of the reaction strongly favors the introduction of the chlorosulfonyl group at the C-3 position. libretexts.orglibretexts.org
While specific, optimized reaction conditions for the chlorosulfonation of 2,5-dichlorobenzoic acid are not detailed in readily available literature, the parameters for the synthesis of the isomeric 2,4-dichloro-5-chlorosulfonyl-benzoic acid provide insight into the typical conditions required for such transformations. These reactions generally necessitate stringent control over molar ratios, temperature, and reaction time to maximize yield and selectivity.
For the analogous chlorosulfonation of 2,4-dichlorobenzoic acid, the following conditions have been reported:
Molar Ratios: An excess of chlorosulfonic acid is typically used, with molar ratios of chlorosulfonic acid to the dichlorobenzoic acid precursor ranging from 3.5:1 to 10:1. google.com This ensures the reaction goes to completion and that the reaction mixture remains fluid.
Temperature: The reaction is generally conducted at elevated temperatures, often in the range of 130-150 °C. google.com
Reaction Time: The duration of the reaction can vary from approximately 1 to 6 hours to ensure complete conversion. google.com
After the reaction, the mixture is typically cooled and carefully quenched by adding it to ice water, which precipitates the crude product. The solid is then isolated via filtration and washed. It is plausible that similar conditions would be applicable for the synthesis of this compound.
Table 1: Comparative Reaction Conditions for Chlorosulfonation of Dichlorobenzoic Acid Isomers Note: The data below is for the 2,4-dichloro isomer and serves as a comparative example.
| Parameter | Reported Range for 2,4-Dichlorobenzoic Acid Chlorosulfonation | Reference |
|---|---|---|
| Molar Ratio (Chlorosulfonic Acid : Substrate) | 3.5:1 to 10:1 | google.com |
| Temperature (°C) | 130 - 150 | google.com |
| Reaction Time (hours) | 1 - 6 | google.com |
Advanced Synthetic Strategies for Complex Architectures
Based on available research, direct electrophilic chlorosulfonation remains the primary and most straightforward methodology for synthesizing aryl sulfonyl chlorides like this compound from their corresponding aromatic precursors. No advanced or alternative synthetic strategies for this specific compound that deviate significantly from this classical approach are prominently featured in the scientific literature.
Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3 Chlorosulfonyl Benzoic Acid
Reactivity of the Chlorosulfonyl Group (-SO₂Cl)
The chlorosulfonyl group is a potent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom highly susceptible to attack by various nucleophiles.
The primary reaction pathway for the chlorosulfonyl group involves nucleophilic acyl substitution, where a nucleophile displaces the chloride ion.
The reaction of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion. The reaction typically produces hydrogen chloride (HCl) as a byproduct, which is scavenged by adding a base, such as pyridine (B92270) or an excess of the reacting amine. nih.govorganic-chemistry.org This process, often referred to as sulfonylation, is fundamental in the synthesis of various biologically active compounds. google.comgoogle.comgoogle.com
The general reaction is as follows: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻
| Amine Nucleophile | Product Class | Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | Primary Sulfonamide | Aqueous ammonia, controlled temperature google.com |
| Methylamine (B109427) (CH₃NH₂) | N-Methylsulfonamide | Aqueous methylamine google.com |
| Aniline (C₆H₅NH₂) | N-Phenylsulfonamide | Inert solvent with a tertiary amine base (e.g., pyridine) |
Analogous to the formation of sulfonamides, the chlorosulfonyl group readily reacts with alcohols to form sulfonate esters. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. nih.gov This reaction is also typically carried out in the presence of a non-nucleophilic base like pyridine, which neutralizes the generated HCl without competing with the alcohol. This method is crucial for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. google.com
The general reaction is: Ar-SO₂Cl + R-OH + C₅H₅N → Ar-SO₂OR + C₅H₅N·HCl
| Alcohol Nucleophile | Product Class | Typical Base |
|---|---|---|
| Methanol (CH₃OH) | Methyl Sulfonate Ester | Pyridine |
| Ethanol (C₂H₅OH) | Ethyl Sulfonate Ester | Pyridine |
| Cholesterol | Cholesteryl Sulfonate Ester | Pyridine nih.gov |
The high reactivity of the chlorosulfonyl group extends to other nucleophiles.
Hydrolysis: With water, this compound undergoes hydrolysis to yield the corresponding 2,5-dichloro-3-sulfobenzoic acid. This reaction can be a significant competing pathway when reactions are performed in the presence of moisture and is often considered an undesirable side reaction. mdpi.com
Thiols: Thiols (mercaptans) react with sulfonyl chlorides in a manner similar to alcohols and amines. The sulfur atom of the thiol is a potent nucleophile and attacks the sulfonyl chloride to displace the chloride, forming a thiosulfonate ester.
The sulfonyl chloride group can be reduced to afford the corresponding thiophenol. This transformation is a key step in the synthesis of various sulfur-containing aromatic compounds. Several methods have been developed for this reduction:
Using Zinc Dust and Acid: A classic method involves the reduction of aryl sulfonyl chlorides with zinc dust in the presence of an acid like sulfuric acid. orgsyn.orggoogle.com This method is effective but can be limited by the presence of other reducible functional groups in the molecule. orgsyn.org
Using Triphenylphosphine (B44618): A milder and more chemoselective method utilizes triphenylphosphine (PPh₃) to reduce sulfonyl chlorides to thiols. researchgate.netorganic-chemistry.org
Catalytic Hydrogenation: Aryl sulfonyl chlorides can also be reduced to thiols via catalytic hydrogenation using pressurized hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.com This reaction often includes a base to neutralize the HCl byproduct, which can otherwise cause corrosion and side reactions. google.com
Nucleophilic Substitution Reactions at the Sulfur Center
Reactivity of the Carboxylic Acid Group (-COOH)
The carboxylic acid group is a versatile functional group, though generally less reactive towards nucleophiles than the chlorosulfonyl group under neutral or basic conditions. msu.edu Its reactions often require activation or specific catalytic conditions.
Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., H₂SO₄) and is reversible. msu.edu Due to the harsh acidic conditions, this method might not be suitable for substrates sensitive to acid-catalyzed hydrolysis of the sulfonyl chloride group. Alternative methods using different catalysts or reaction conditions can also be employed. google.com
Amide Formation: Direct reaction of the carboxylic acid with an amine is generally unfavorable as the amine, being a base, will deprotonate the carboxylic acid to form an unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". bath.ac.uk This is commonly achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive derivative like an acyl chloride (using thionyl chloride, SOCl₂) before adding the amine. nih.govfishersci.co.ukresearchgate.netnih.gov
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). It is important to note that these reagents will also reduce the sulfonyl chloride group.
The differential reactivity of the two functional groups allows for sequential transformations. For instance, the more reactive chlorosulfonyl group can be converted to a sulfonamide, and the less reactive carboxylic acid group can subsequently be transformed into an amide or ester using appropriate activating agents.
Esterification Reactions and Derivative Formation
The carboxylic acid moiety of this compound readily undergoes esterification. This classic reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The process results in the formation of the corresponding ester derivative, which can be a crucial intermediate in the synthesis of more complex molecules. For instance, the general esterification of benzoic acid with various alcohols, such as monohydric or polyhydric alcohols, is a well-established industrial process. google.com While the primary reaction site is the carboxylic acid, the sulfonyl chloride group is also susceptible to reaction with alcohols, which would yield a sulfonate ester. Selective esterification of the carboxylic acid can be achieved by carefully controlling the reaction conditions.
Amidation Reactions and Related Transformations
The formation of amides from the carboxylic acid group is another significant transformation pathway. This typically requires the activation of the carboxylic acid before reaction with a primary or secondary amine. nih.govresearchgate.net Various coupling agents can be used to facilitate this transformation, which is one of the most frequently employed reactions in medicinal chemistry. bohrium.com
Concurrently, the sulfonyl chloride group is highly reactive toward amines, leading to the formation of sulfonamides. This dual reactivity means that reactions with amines can potentially yield products where either the carboxylic acid is converted to an amide, the sulfonyl chloride is converted to a sulfonamide, or both transformations occur. The specific outcome is dependent on the stoichiometry of the reagents and the reaction conditions.
Formation of Acyl Chlorides
The carboxylic acid group of this compound can be converted into a more reactive acyl chloride. This transformation is a key step for synthesizing various derivatives, as acyl chlorides are highly reactive acylating agents. The reaction is typically carried out using specific chlorinating agents that replace the hydroxyl (-OH) of the carboxylic acid with a chlorine atom (-Cl). libretexts.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.orgchemguide.co.uk This reaction specifically targets the carboxylic acid group, leaving the sulfonyl chloride group intact.
Table 1: Common Reagents for Acyl Chloride Formation
| Reagent | Chemical Formula | Byproducts | Separation Method |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Byproducts evolve as gas |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Fractional Distillation |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Fractional Distillation |
Influence of Ring Halogenation on Overall Reactivity Profile
The presence of two chlorine atoms on the benzene (B151609) ring has a profound influence on the reactivity of this compound. Halogens act as electron-withdrawing groups primarily through the inductive effect, where their high electronegativity pulls electron density away from the aromatic ring. msu.edulibretexts.org
This electron withdrawal has several key consequences:
Increased Acidity : By withdrawing electron density, the chlorine atoms stabilize the negative charge of the carboxylate anion formed upon deprotonation. This stabilization makes the carboxylic acid group more acidic compared to unsubstituted benzoic acid. libretexts.org
Enhanced Electrophilicity : The inductive withdrawal of electrons makes the carbonyl carbon of the carboxylic acid and the sulfur atom of the sulfonyl chloride more electron-deficient (electrophilic). This enhanced electrophilicity increases the reactivity of both functional groups toward nucleophilic attack, facilitating reactions like esterification and amidation.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Chlorine | 2, 5 | Inductive Withdrawal | Increases acidity of -COOH; Enhances reactivity of -COOH and -SO₂Cl toward nucleophiles; Deactivates ring to electrophilic substitution. |
| Carboxylic Acid | 1 | Electron Withdrawing | Deactivates ring to electrophilic substitution (meta-directing). |
| Chlorosulfonyl | 3 | Electron Withdrawing | Deactivates ring to electrophilic substitution (meta-directing). |
Derivatization Strategies and Synthesis of Novel Analogues
Design Principles for Sulfonamide Analogues from 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid
The conversion of the chlorosulfonyl group into a sulfonamide is a primary and highly effective strategy for generating structural diversity. This transformation is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. ijarsct.co.in The design of these sulfonamide analogues is often guided by specific principles aimed at achieving desired biological activities or physicochemical properties.
A rational design approach for developing new analogues from this compound is founded on structure-activity relationship (SAR) hypotheses. In a hypothetical model, the core 2,5-dichlorobenzoic acid moiety serves as a primary structural anchor that can engage in key interactions with a biological target. The sulfonamide linkage (-SO₂-NH-) is critical, as its components are capable of forming crucial hydrogen bonds with receptor residues. nih.gov For instance, the sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. nih.gov
The SAR hypothesis posits that:
The Dichlorinated Ring: The electron-withdrawing chlorine atoms on the phenyl ring can influence the electronic environment of the scaffold and participate in van der Waals or halogen bonding interactions within a binding pocket. nih.gov
The Sulfonamide Linker: This group provides a rigid and stable connection with specific hydrogen bonding capabilities, orienting the amine substituent in a defined vector.
The Amine Substituent (R-group): The nature of the amine reactant used to form the sulfonamide is the primary point of diversification. By varying this group, one can explore different regions of a target's binding site, enhance potency, and modulate properties such as solubility, lipophilicity, and metabolic stability. For example, incorporating electron-withdrawing groups on an aromatic amine substituent has been shown in related structures to correlate with stronger biological activity. nih.gov
The synthesis of sulfonamides from this compound involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride group, which results in the displacement of the chloride ion and the formation of a stable S-N bond. The reaction is typically carried out in the presence of a base, such as sodium carbonate or pyridine (B92270), to neutralize the hydrochloric acid byproduct. ijarsct.co.inmdpi.com This robust reaction accommodates a wide variety of amine reactants, allowing for extensive structural exploration.
Aromatic Amines: Reaction with anilines and their substituted derivatives introduces rigid, planar moieties that can engage in π-π stacking interactions.
Aliphatic Amines: The use of alkyl or cycloalkyl amines provides conformational flexibility, which can be advantageous for optimizing binding to a target protein.
Heterocyclic Amines: Incorporating heterocyclic rings (e.g., morpholine, piperidine, aminothiazole) can introduce additional hydrogen bond donors or acceptors, improve pharmacokinetic properties, and explore different vectors of chemical space.
| Amine Reactant Category | Example Reactant | Resulting Derivative Class |
| Aromatic | Aniline | N-phenyl sulfonamide |
| 4-Fluoroaniline | N-(4-fluorophenyl) sulfonamide | |
| Aliphatic | Benzylamine | N-benzyl sulfonamide |
| Cyclohexylamine | N-cyclohexyl sulfonamide | |
| Heterocyclic | Morpholine | Morpholine-containing sulfonamide |
| Piperidine | Piperidine-containing sulfonamide |
Synthesis of Sulfonate Ester Derivatives for Specific Research Applications
Beyond sulfonamides, the reactive sulfonyl chloride can also be converted into sulfonate esters through reaction with alcohols or phenols. This reaction proceeds via a similar nucleophilic substitution mechanism, typically in the presence of a base like pyridine. While sulfonamides are often explored for therapeutic potential, sulfonate esters are valuable tools for specific research applications.
A key application is in the field of analytical chemistry, particularly for enhancing the detection of hydroxyl-containing compounds in mass spectrometry. nih.gov For example, reacting this compound with complex alcohols such as sterols or acylglycerols introduces the dichlorobenzoic acid moiety as a tag. nih.gov This derivatization has two major benefits:
Improved Ionization: The carboxylic acid group provides a readily ionizable site, significantly improving the signal intensity in negative-ion mode electrospray ionization (ESI-MS). nih.gov
Standardized Fragmentation: The resulting sulfonate ester derivatives often exhibit predictable fragmentation patterns during tandem mass spectrometry (MS/MS), which aids in their structural elucidation and confident identification in complex biological samples. nih.gov
| Reactant | Derivative Type | Potential Application |
| Phenol | Phenyl sulfonate ester | Chemical probe synthesis |
| Methanol | Methyl sulfonate ester | Intermediate for further synthesis |
| Cholesterol | Cholesteryl sulfonate ester | Enhanced MS detection of sterols nih.gov |
Functionalization at the Carboxylic Acid Position for Targeted Modifications
The carboxylic acid group on the this compound scaffold provides a secondary site for derivatization, enabling the synthesis of bi-functional or more complex molecules. This modification is typically performed after the sulfonyl chloride has been reacted, as the latter is more reactive. The most common functionalization at this position is the formation of an amide bond.
The synthesis of an amide from the carboxylic acid requires an initial activation step, which converts the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved through several methods:
Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates a highly reactive acyl chloride, which readily reacts with a primary or secondary amine.
Use of Coupling Reagents: A wide range of modern coupling reagents can facilitate amide bond formation under milder conditions. Examples include using diisopropylcarbodiimide (DIC) in conjunction with an additive like OxymaPure, or employing reagents like 2-chloro-N-methylpyridinium iodide (the Mukaiyama reagent). mdpi.commdpi.com
This strategy allows for the introduction of a second, distinct molecular fragment onto the scaffold, which can be used to attach reporter tags, solubility enhancers, or another pharmacophore.
| Reagent/Method | Amine Reactant | Resulting Functional Group |
| 1. SOCl₂ 2. Amine | Primary or Secondary Amine | Amide |
| DIC / OxymaPure | Primary or Secondary Amine | Amide mdpi.com |
| Mukaiyama Reagent | Primary or Secondary Amine | Amide mdpi.com |
Development of Multi-functionalized Derivatives for Collaborative Reactivity
By combining modifications at both the sulfonyl chloride and carboxylic acid positions, it is possible to develop multi-functionalized derivatives designed for collaborative reactivity or multi-target engagement. This sequential synthesis approach allows for the precise installation of different functionalities onto a single, rigid core.
A representative synthetic pathway could involve:
First Reaction: Reacting this compound with a specific amine (Amine 1) to form a stable sulfonamide derivative. If Amine 1 itself contains other functional groups (e.g., an ester or a second aromatic ring), this adds another layer of complexity.
Second Reaction: Taking the resulting sulfonamide-benzoic acid intermediate and activating its carboxylic acid group.
Third Reaction: Reacting the activated intermediate with a second, different amine (Amine 2) to form a new amide bond.
The final product is a complex, non-symmetrical molecule where the substituents at the sulfonamide and carboxamide positions can be independently varied. Such molecules could be designed as chemical probes where one part of the molecule is responsible for binding to a target protein, while the other part contains a reactive handle for covalent labeling or a fluorescent group for imaging purposes.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2,5-dichloro-3-(chlorosulfonyl)benzoic acid, a combination of ¹H NMR, ¹³C NMR, and potentially 2D-NMR techniques would be employed.
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. For the aromatic ring of the target molecule, two distinct signals would be expected. Due to the substitution pattern, the two remaining protons on the benzene (B151609) ring are in different chemical environments and would likely appear as distinct doublets, with their chemical shifts and coupling constants providing definitive information about their relative positions. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
¹³C NMR (Carbon-13 NMR): This spectrum would show signals for each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated: one for the carboxylic acid carbon, and six for the aromatic carbons, as they are all rendered non-equivalent by the substitution pattern. The chemical shifts would help confirm the presence of the carbonyl group and the substituted aromatic ring.
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) and Multiplicity |
|---|---|
| ¹H NMR | Aromatic H-4: Doublet; Aromatic H-6: Doublet; Carboxylic Acid OH: Broad Singlet (>10 ppm) |
| ¹³C NMR | Carboxylic Acid (C=O): ~165-175 ppm; Aromatic C-Cl (2 signals): ~130-140 ppm; Aromatic C-SO₂Cl: ~140-150 ppm; Aromatic C-COOH: ~130-135 ppm; Aromatic CH (2 signals): ~125-135 ppm |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent peaks would include:
A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer.
A strong, sharp absorption band around 1700 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.
Strong absorptions in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
Absorptions in the aromatic region (approx. 1450-1600 cm⁻¹) for C=C stretching vibrations.
Stretching vibrations for the C-Cl bonds, typically found in the fingerprint region.
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (Strong, Sharp) |
| Sulfonyl Chloride | S=O Asymmetric Stretch | 1350-1400 (Strong) |
| Sulfonyl Chloride | S=O Symmetric Stretch | 1150-1200 (Strong) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS), such as ESI-MS or Q-TOF/LC-MS, would be used to confirm the molecular weight of this compound (C₇H₃Cl₃O₄S, Molecular Weight: 289.52 g/mol ) with high accuracy. The distinct isotopic pattern caused by the presence of three chlorine atoms and one sulfur atom would be a key diagnostic feature in the mass spectrum. Fragmentation analysis would reveal characteristic losses, such as the loss of Cl, SO₂, COOH, or combinations thereof, further corroborating the proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (like sulfur) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₃Cl₃O₄S) to verify the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 29.04% |
| Hydrogen | H | 1.01 | 1.04% |
| Chlorine | Cl | 35.45 | 36.74% |
| Oxygen | O | 16.00 | 22.10% |
Chromatographic Techniques for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and identifying any impurities. A reversed-phase HPLC method would be developed to separate this compound from starting materials, by-products, or degradation products. The method would be optimized by varying the column, mobile phase composition (e.g., acetonitrile/water or methanol/water with an acid modifier like formic or trifluoroacetic acid), flow rate, and detection wavelength (typically using a UV detector). A pure sample should yield a single major peak, and the method could be validated according to ICH guidelines for parameters such as linearity, precision, and accuracy.
X-ray Crystallography for Definitive Solid-State Structural Determination
If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and stereochemistry unequivocally. The resulting crystal structure would offer an unambiguous confirmation of the substitution pattern on the benzoic acid ring, leaving no doubt as to the compound's identity as the 2,5-dichloro-3-(chlorosulfonyl) isomer.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
While specific DFT studies on 2,5-dichloro-3-(chlorosulfonyl)benzoic acid are not extensively documented in publicly available literature, the principles and applications of this method are well-established for substituted benzoic acids and related molecules. nih.govmdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. mdpi.com These calculations enable the prediction of various molecular properties and reactivity patterns.
DFT calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can identify the most likely sites for electrophilic and nucleophilic attack. nih.govmdpi.com
HOMO: Represents the orbital containing the most loosely held electrons. Regions with a high HOMO density are susceptible to attack by electrophiles.
LUMO: Represents the lowest energy orbital that can accept electrons. Regions with a high LUMO density are prone to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a compound like this compound, the electron-withdrawing nature of the chlorine and chlorosulfonyl groups would significantly influence the electron density distribution and the HOMO-LUMO gap, thereby dictating its reactivity in synthetic transformations.
Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. This map helps visualize electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, providing a clear guide to the molecule's reactive sites.
DFT is a powerful tool for exploring the mechanisms of chemical reactions. It allows for the calculation of the geometries and energies of reactants, transition states, and products. ajgreenchem.com By mapping the potential energy surface of a reaction, researchers can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. ajgreenchem.com This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathway among several possibilities.
For instance, in studies of other substituted benzoic acids, DFT has been employed to investigate reaction mechanisms such as decarboxylation or C-H activation. ajgreenchem.commdpi.com These studies calculate the energy profiles for proposed intermediates and transition states to establish the most plausible sequence of steps. This approach could be applied to this compound to understand, for example, the mechanism of its conversion into sulfonamide derivatives, a common transformation for compounds bearing a chlorosulfonyl group.
Molecular Modeling and Docking Simulations of Derivatives with Biological Receptors
Molecular modeling, and specifically docking simulations, are essential computational techniques used to predict how a molecule (a ligand) binds to the active site of a biological target, typically a protein or enzyme. semanticscholar.org This is particularly relevant for the derivatives of this compound, such as its sulfonamides, which are investigated for various pharmacological activities. nih.govnih.gov
Docking algorithms place a virtual model of the ligand into the binding site of a protein and score the different binding poses based on their predicted stability. nih.gov The results provide a detailed, three-dimensional view of how the ligand interacts with the amino acid residues of the protein's active site.
Key interactions that are analyzed include:
Hydrogen Bonds: Crucial for specificity and strong binding.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Aromatic ring interactions.
Van der Waals Forces: General attractive or repulsive forces.
For example, in docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives (sulfonamides derived from a structural isomer) against α-glucosidase and α-amylase, the docking analysis revealed that the compounds' inhibitory activity was due to hydrogen bonding and various pi interactions within the enzymes' active sites. nih.gov Similarly, studies on benzenesulfonamide-based inhibitors targeting carbonic anhydrase have shown that specific residues in the hydrophobic pocket dictate the binding position and affinity of the inhibitors. nih.gov
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Benzenesulfonamide Analog AL106 | TrkA Receptor | -8.5 | Tyr359, Ser371, Ile374 | Hydrophobic |
| Benzenesulfonamide Analog AL106 | TrkA Receptor | -8.5 | Gln369 | Charged Interaction |
| Compound 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) | Dihydropteroate Synthase (DHPS) | -8.2 | Arg254, Ser252 | Hydrogen Bond |
| Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) | α-glucosidase | Not Specified | Asp214, Asp349, Arg439 | Hydrogen Bond |
This table is illustrative, compiled from data on various sulfonamide derivatives to demonstrate the type of information obtained from docking studies. nih.govnih.govnih.gov
Docking programs use scoring functions to estimate the binding affinity (often expressed as binding energy or an inhibitory constant like Ki) between a ligand and a protein. sciepub.com While these scores provide a valuable relative ranking of potential inhibitors, they are approximations. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to refine these binding energy predictions. nih.gov
These predictions are crucial in drug discovery for prioritizing which novel derivatives should be synthesized and tested experimentally, saving significant time and resources. Studies on various sulfonamides demonstrate a strong correlation between predicted binding affinities from docking and experimentally determined biological activity. researchgate.netnih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Derivatives
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org This allows researchers to observe the conformational stability of the ligand in the binding pocket and the flexibility of both the ligand and the protein.
An MD simulation can confirm whether a binding pose predicted by docking is stable over a period of nanoseconds or if the ligand shifts to a different, more stable conformation. nih.gov It provides insights into:
Stability of Ligand-Protein Interactions: MD can track the persistence of hydrogen bonds and other key interactions identified in docking.
Conformational Changes: It reveals how the protein or ligand might change shape to better accommodate each other (a concept known as "induced fit").
Solvent Effects: The simulation explicitly includes water molecules, providing a more realistic model of the biological environment.
For derivatives of substituted benzamides and related compounds, MD simulations have been used to explore potential binding sites and to confirm the stability of receptor-ligand interactions, validating the results obtained from molecular docking. nih.govacs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comjocpr.com By quantifying how changes in molecular features affect a compound's efficacy or toxicity, QSAR models serve as a predictive tool in the rational design of new, more potent, and selective derivatives. google.comresearchgate.net This approach is instrumental in medicinal chemistry and drug discovery for optimizing lead compounds, predicting the activity of unsynthesized molecules, and understanding the underlying mechanisms of action. jocpr.comnih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. scienceforecastoa.comnih.gov These properties are quantified by molecular descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecule. nih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. drugdesign.org
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. mdpi.com
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. mdpi.com
While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to guide the rational design of its derivatives. By systematically modifying the structure of the parent compound and correlating these changes with a desired biological activity (e.g., enzyme inhibition, antimicrobial activity), a predictive QSAR model could be developed.
For instance, a hypothetical QSAR study on a series of this compound amide derivatives could be undertaken to enhance a specific biological activity. In this hypothetical scenario, various amines could be reacted with the chlorosulfonyl group to generate a library of amide derivatives.
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of this compound Amide Derivatives
| Derivative | R-group | Biological Activity (IC₅₀, µM) | logP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Molar Refractivity (MR) (Steric Effect) |
| 1 | -NH₂ | 15.2 | 2.1 | 0.12 | 1.2 |
| 2 | -NHCH₃ | 12.5 | 2.5 | 0.08 | 1.5 |
| 3 | -N(CH₃)₂ | 18.9 | 2.8 | 0.05 | 1.8 |
| 4 | -NHC₂H₅ | 10.1 | 2.9 | 0.06 | 1.9 |
| 5 | -NH-phenyl | 8.5 | 3.5 | 0.25 | 2.5 |
| 6 | -NH-p-Cl-phenyl | 5.2 | 4.1 | 0.48 | 2.8 |
| 7 | -NH-p-OCH₃-phenyl | 9.8 | 3.3 | -0.12 | 2.7 |
| 8 | -NH-cyclohexyl | 14.1 | 3.8 | -0.05 | 2.4 |
Based on this hypothetical data, a QSAR equation could be generated. For example:
log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * MR + C
Where k₁, k₂, and k₃ are the coefficients for each descriptor, and C is a constant. The signs and magnitudes of these coefficients would indicate the importance of each property for the biological activity. A positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient would indicate the opposite.
Table 2: Statistical Parameters of the Hypothetical QSAR Model
| Parameter | Value | Interpretation |
| n | 8 | Number of compounds in the dataset. |
| R² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |
| Q² | 0.85 | Cross-validated R², indicating good predictive ability of the model. |
| F-statistic | 25.6 | Indicates the statistical significance of the model. |
| p-value | < 0.01 | Indicates a very low probability that the observed correlation is due to chance. |
The insights gained from such a QSAR model would be invaluable for the rational design of new derivatives of this compound. For example, if the model indicated that high hydrophobicity and the presence of an electron-withdrawing group on the phenyl ring are beneficial for activity, new derivatives could be synthesized with these features to potentially achieve even higher potency. This iterative process of design, synthesis, and testing, guided by QSAR, can significantly accelerate the discovery of novel and more effective compounds. google.com
Research Applications of 2,5 Dichloro 3 Chlorosulfonyl Benzoic Acid Derivatives
Role as an Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The structural framework of dichlorinated chlorosulfonyl benzoic acids is a key component in the synthesis of molecules with significant pharmacological interest. The reactive nature of the sulfonyl chloride allows for its conversion into sulfonamides, a functional group present in numerous therapeutic agents.
An effective strategy for managing postprandial hyperglycemia in diabetes involves inhibiting key carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov Delaying carbohydrate digestion can lead to a slower release and absorption of glucose. semanticscholar.org Researchers have synthesized and investigated derivatives of dichlorinated sulfamoylbenzoic acids for their potential as antidiabetic agents. researchgate.netnih.gov
In one such study, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. The synthesis involved the chlorosulfonation of 2,4-dichloro benzoic acid, followed by a reaction with various amines or anilines. nih.gov Several of the synthesized compounds demonstrated high potency, with some being equipotent or even more active than the standard drug, acarbose. researchgate.netnih.gov For instance, the compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be particularly active, showing a five-fold greater inhibitory activity against α-glucosidase and a three-fold higher potential against α-amylase when compared to acarbose. researchgate.netnih.gov Molecular docking studies suggest that these compounds interact with the active sites of the enzymes through hydrogen bonding and other interactions. researchgate.net
| Compound | Target Enzyme | Inhibitory Potential (Relative to Acarbose) |
|---|---|---|
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | ~5 times more active |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | ~3 times more active |
Chlorosulfonylated benzoic acid derivatives are crucial intermediates in the synthesis of loop diuretics, such as furosemide (B1674285). google.com The synthesis of furosemide and its analogues often begins with a substituted benzoic acid. For example, one patented process for preparing furosemide starts from 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation. google.com The resulting chlorosulfonylated intermediate is then typically subjected to ammonolysis to form the key sulfonamide group. google.com Subsequent reaction with furfurylamine (B118560) yields the final diuretic compound. google.com This synthetic pathway highlights the essential role of intermediates like 2,5-dichloro-3-(chlorosulfonyl)benzoic acid in building the core structure of this class of diuretics.
Applications in Organic Synthesis as a Key Building Block for Complex Molecules
In the realm of synthetic organic chemistry, this compound and its isomers serve as important building blocks for more complex molecules. The compound's utility stems from the differential reactivity of its functional groups. The highly reactive chlorosulfonyl group can readily undergo substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides or sulfonate esters. This reactivity allows for the introduction of diverse structural motifs.
Simultaneously, the carboxylic acid group can be converted into other functionalities like esters, amides, or acyl chlorides, providing another handle for molecular elaboration. The presence of chlorine atoms on the aromatic ring also offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. This multi-functionality makes it a versatile starting material for constructing complex molecular architectures.
Exploration in Chemical Biology for Probe Development and Biomolecule Modification
The high reactivity of the chlorosulfonyl group makes this class of compounds suitable for applications in chemical biology. The sulfonyl chloride moiety can react with nucleophilic residues on biomolecules, such as the amine group of lysine (B10760008) or the hydroxyl group of serine in proteins, to form stable covalent bonds. This property can be exploited for the development of chemical probes designed to label and study specific proteins or other biomolecules. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) into the structure of the benzoic acid derivative, researchers can create tools for visualizing, identifying, and isolating protein targets, thereby aiding in the elucidation of biological pathways and mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dichloro-3-(chlorosulfonyl)benzoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via sequential sulfonation and chlorination of a benzoic acid precursor. Key steps include:
- Sulfonation : Introducing the sulfonyl group at the meta position using chlorosulfonic acid under controlled temperatures (0–5°C to prevent over-sulfonation) .
- Chlorination : Electrophilic aromatic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Excess chlorinating agents may lead to di- or tri-substituted byproducts, requiring careful stoichiometric control .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) improves purity, with yields typically ranging from 40–60% .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine and sulfonyl groups) via chemical shifts (e.g., sulfonyl Cl deshields adjacent protons to ~8.1–8.3 ppm) .
- FT-IR : Identify S=O stretches (~1360–1380 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- Melting Point Analysis : Compare observed mp (e.g., 168–170°C) to literature values to assess purity .
- Elemental Analysis : Verify C, H, Cl, and S percentages against theoretical values (e.g., C₇H₃Cl₃O₄S) .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Highly soluble in DMSO, DMF, and acetone; sparingly soluble in water or nonpolar solvents .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chlorosulfonyl group .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chlorosulfonyl group in cross-coupling reactions?
The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophiles to the para position relative to the carboxylic acid. However, steric hindrance from chlorine substituents may slow nucleophilic substitution. Computational studies (e.g., DFT with B3LYP/6-31G*) can model charge distribution and predict regioselectivity. For example, the sulfonyl group’s +M effect increases electrophilicity at the 4-position, favoring SNAr reactions with amines .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from:
- Tautomerism : The carboxylic acid proton may exchange rapidly, complicating ¹H NMR interpretation. Use deuterated DMSO to slow exchange and observe sharp peaks .
- Impurity interference : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish coupling patterns of the target compound from byproducts .
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of substituent positions .
Q. How can computational modeling optimize reaction pathways for derivatization?
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model transition states and activation energies for sulfonation/chlorination steps. Exact-exchange terms improve accuracy for systems with strong electron correlation (e.g., chlorine substituents) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to predict optimal conditions .
Methodological Notes
- Spectral References : Cross-validate data with PubChem records (InChI Key: XXGZTPVQCLURSV-UHFFFAOYSA-N) .
- Safety Protocols : Handle chlorosulfonyl groups in fume hoods due to potential HCl/SO₂ release .
- Data Reproducibility : Report reaction conditions (temperature, stoichiometry) in detail to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
